molecular formula C20H17ClO5 B3408328 ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-90-0

ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B3408328
CAS No.: 869080-90-0
M. Wt: 372.8 g/mol
InChI Key: DSOHJAJZRPVFOK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a coumarin derivative featuring a 4-chlorophenyl substituent at position 3 of the chromen-2-one core and an ethyl propanoate ester at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The ethyl propanoate ester at position 7 may improve solubility and bioavailability compared to simpler esters or carboxylic acid derivatives .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-19(22)12(2)25-16-9-6-14-10-17(20(23)26-18(14)11-16)13-4-7-15(21)8-5-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOHJAJZRPVFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the reaction of 7-hydroxy-4-chlorocoumarin with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-4-chlorocoumarin and ethyl 2-bromoacetate in dry acetone.
  • Add potassium carbonate to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter off the precipitated potassium bromide.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to intercalate into DNA or interact with cellular proteins can contribute to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-2-one Core

The structural analogs differ in substituent type, position, and ester/acid functional groups. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Position) Functional Group (Position 7) Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate (Target) 3-(4-chlorophenyl) Ethyl propanoate C₂₀H₁₇ClO₆ 388.80 (calculated)
Ethyl 2-((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate 4-(3-nitrophenyl) Ethyl propanoate C₂₀H₁₇NO₇ 383.36
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid 3-(4-chlorophenyl) Acetic acid C₁₆H₁₁ClO₆ 258.23
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-chloro, 4-ethyl Propanoic acid C₁₅H₁₅ClO₅ 296.70
Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)propanoate No aromatic substituent Ethyl propanoate C₁₄H₁₄O₅ 262.26
Key Observations:

Electronic Effects: The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions compared to the nitro-substituted analog .

Functional Group Impact: Replacement of the ethyl propanoate ester with an acetic acid group (as in 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid) decreases molecular weight by ~130 g/mol, likely reducing lipophilicity and altering pharmacokinetics . The propanoic acid derivative (2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid) introduces an additional chlorine and ethyl group, increasing molecular weight and possibly enhancing binding affinity in biological systems .

Purity and Analytical Data

  • Purity Standards :
    • Most analogs (e.g., 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid) are synthesized with ≥95% purity, as confirmed by HPLC and NMR .
  • Spectroscopic Data :
    • IR and UV-Vis spectra for coumarin derivatives typically show strong absorption bands at ~300–350 nm due to the conjugated chromen-2-one system .

Biological Activity

Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a chromen-7-yl moiety linked to a propanoate group through an ether bond. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin, followed by esterification with ethyl bromoacetate. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis in various cancer cell lines.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory genes .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Assays : this compound showed dose-dependent inhibition of cell growth in various cancer cell lines, including breast and colon cancers.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis markers, including annexin V positivity and caspase activation, indicating its potential as an anticancer agent .

Case Studies

  • Case Study on Inflammation : A study examining the effects of this compound in a murine model of arthritis demonstrated a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The treatment group showed lower levels of inflammatory markers in serum samples.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cells (MCF-7) treated with varying concentrations of the compound revealed a marked decrease in cell viability and an increase in apoptotic cells, suggesting its potential for therapeutic use against breast cancer .

Data Summary Table

Biological ActivityObserved EffectsReferences
Anti-inflammatoryReduced TNF-alpha & IL-6 production; Inhibition of NF-kB signaling
AnticancerDose-dependent inhibition of cell growth; Induction of apoptosis

Q & A

Q. What are the established synthetic routes for ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a nucleophilic substitution reaction. A common route reacts 7-hydroxy-3-(4-chlorophenyl)coumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity.
  • Temperature control : Reflux (~80°C) ensures sufficient energy for substitution.
  • Purification : Column chromatography or recrystallization (using ethanol/water) enhances purity .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for CH₂CH₃) and chromen carbonyl (δ ~160 ppm for C=O) .
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen C=O) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 387.07 (C₂₀H₁₆ClO₅⁺) .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .
  • Cell cycle analysis : Propidium iodide staining identifies phase-specific arrest (e.g., G1/S) .
  • Key parameters : IC₅₀ values, selectivity index (vs. normal cells like HEK293), and dose-response curves .

Advanced Research Questions

Q. How do substituents on the chromen core influence biological activity, and what SAR studies exist for derivatives?

Structural modifications significantly impact efficacy:

Substituent PositionFunctional GroupBiological EffectReference
3-position 4-ChlorophenylEnhances anticancer activity (IC₅₀ < 10 µM)
7-position EthoxypropanoateImproves solubility and bioavailability
4-position MethylReduces cytotoxicity (IC₅₀ > 50 µM)

SAR studies highlight that electron-withdrawing groups (e.g., Cl at 3-position) increase DNA intercalation, while bulky esters (e.g., ethyl propanoate) enhance membrane permeability .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from experimental variables:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and culture conditions .
  • Compound purity : Validate via HPLC and NMR to exclude impurities .
  • Assay protocols : Harmonize protocols (e.g., fixed incubation time, serum-free media) .
  • Data normalization : Include positive controls (e.g., doxorubicin) and normalize to cell viability .

Q. How does X-ray crystallography using SHELX software determine molecular conformation and intermolecular interactions?

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles .
  • SHELX workflow :
    • SHELXD : Phasing via direct methods.
    • SHELXL : Refinement with anisotropic displacement parameters.
    • Validation : Check for R-factor (<5%) and electron density maps .
  • Key insights : Hydrogen bonding (e.g., ester O⋯H–O chromen) stabilizes crystal packing .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., DNA gyrase)?

  • Molecular docking (AutoDock Vina) : Simulates binding to DNA gyrase (PDB: 1KZN), identifying key residues (e.g., Asp73, Glu50) .
  • MD simulations (GROMACS) : Assesses complex stability over 100 ns, calculating RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Maps essential features (e.g., hydrophobic chromen core, H-bond acceptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

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